Fmoc-D-Dab-OH

描述

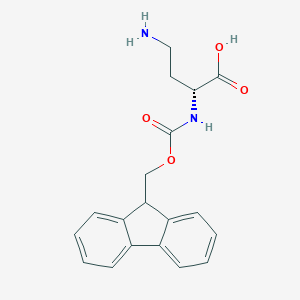

Structure

3D Structure

属性

IUPAC Name |

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427161 | |

| Record name | Fmoc-D-Dab-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201484-12-0 | |

| Record name | Fmoc-D-Dab-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Dab-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Dab-OH, a crucial building block in modern peptide chemistry. This document will delve into its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and quantitative data are presented to assist researchers in its effective utilization.

Introduction to this compound

This compound is the shorthand for Nα-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid. It is a non-proteinogenic amino acid derivative, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. The "D" in its name signifies that it is the D-enantiomer, the mirror image of the more common L-amino acids. This D-configuration is strategically important as it can confer resistance to enzymatic degradation in peptides, a desirable trait for therapeutic drug candidates.

In practical applications, particularly in solid-phase peptide synthesis, the side-chain amine of Dab is typically protected to prevent unwanted side reactions. Therefore, the most commonly utilized form of this reagent is Fmoc-D-Dab(Boc)-OH , where the gamma-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This dual-protection scheme, with the base-labile Fmoc group on the alpha-amino group and the acid-labile Boc group on the side chain, allows for orthogonal deprotection strategies, which are fundamental to the controlled, stepwise synthesis of complex peptides.[2] Throughout this guide, "this compound" will primarily refer to this side-chain protected version, Fmoc-D-Dab(Boc)-OH, unless otherwise specified.

Chemical Structure and Properties

The chemical structure of Fmoc-D-Dab(Boc)-OH is characterized by the diaminobutyric acid core, the Fmoc protecting group at the α-amino position, and the Boc protecting group on the γ-amino side chain.

Chemical Structure of Fmoc-D-Dab(Boc)-OH:

Detailed Step-by-Step Procedure

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes. [3] * Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). [3]3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. [4] * Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid. [4] * Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test such as the Kaiser test.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The success of peptide synthesis is evaluated based on several quantitative parameters. The following tables summarize the expected performance metrics for SPPS and the analytical data for the final peptide product.

Expected Performance in Solid-Phase Peptide Synthesis

| Parameter | Expected Efficiency/Purity | Monitoring Method | Reference |

| Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) | [5] |

| Fmoc Deprotection Efficiency | >99% | UV absorbance of the fulvene-piperidine adduct at ~301 nm | [5] |

| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC | [5] |

| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry | [5] |

Analytical Characterization of the Final Peptide

| Analytical Technique | Purpose | Typical Results | Reference |

| Reverse-Phase HPLC (RP-HPLC) | Purity determination and quantification | A single major peak with >95% purity | [6] |

| Mass Spectrometry (MS) | Molecular weight verification | Observed mass matches the calculated theoretical mass | [5] |

Conclusion

This compound, particularly in its Boc-protected form, is an invaluable reagent for researchers, scientists, and drug development professionals engaged in peptide synthesis. Its unique structural features, including the D-configuration and the orthogonally protected side chain, enable the creation of novel peptides with enhanced therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in the synthesis of a wide range of peptide-based molecules. As with any chemical synthesis, optimization of the described protocols may be necessary depending on the specific peptide sequence and desired outcome.

References

An In-depth Technical Guide to Fmoc-D-Dab(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fmoc-D-Dab(Boc)-OH in Modern Peptide Synthesis

Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-D-Dab(Boc)-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a D-stereoisomer and orthogonal protecting groups, allows for the construction of complex peptide architectures with enhanced stability and novel functionalities.[1]

The core structure is D-2,4-diaminobutyric acid (D-Dab), which possesses two amine functionalities: the α-amino group at the chiral center and the γ-amino group on the side chain. In synthetic applications, particularly Fmoc-based SPPS, selective protection of these amines is essential to direct the formation of peptide bonds and prevent unwanted side reactions.[2][3] Fmoc-D-Dab(Boc)-OH is designed for this purpose:

-

Fmoc Group (Nα-protection): The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group.[] It is stable under acidic conditions but is efficiently removed using a secondary amine, typically a solution of 20% piperidine in DMF, allowing for sequential peptide chain elongation.[5][6]

-

Boc Group (Nγ-protection): The acid-labile tert-butyloxycarbonyl (Boc) group protects the γ-amino group of the side chain. This group is stable to the basic conditions used for Fmoc removal but is cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][7]

This orthogonal protection scheme is fundamental to its utility, enabling the selective deprotection and modification of either the N-terminus or the side chain.[1] The D-configuration of the amino acid can impart increased resistance to proteolytic degradation and influence the conformational properties of the final peptide, which is a valuable attribute in therapeutic peptide design.[1]

Core Properties of Fmoc-D-Dab(Boc)-OH

The physical and chemical properties of Fmoc-D-Dab(Boc)-OH are critical for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid | [1] |

| Synonyms | Fmoc-D-Dab(Boc)-OH, Nα-Fmoc-Nγ-Boc-D-2,4-diaminobutyric acid | [8] |

| CAS Number | 125238-99-5 | [8][9] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [8] |

| Molecular Weight | 440.49 g/mol | [8] |

| Appearance | White to off-white powder/solid | [10] |

| Purity | ≥97.0% (HPLC) | [11] |

| Melting Point | 111-113 °C | [10] |

| Optical Activity | [α]20/546 −14.5±1°, c = 1% in methanol | [11] |

| Solubility | Soluble in DMSO, slightly soluble in methanol, slightly soluble in water. | [10][12] |

| Storage Conditions | 2-8°C, dry, dark environment | [10][11] |

Mechanism of Action in Peptide Synthesis

The "mechanism of action" for Fmoc-D-Dab(Boc)-OH refers to its chemical behavior during the coupling step of solid-phase peptide synthesis. It does not act as a signaling molecule but as a structural precursor. The fundamental process is the formation of an amide (peptide) bond between the carboxylic acid of Fmoc-D-Dab(Boc)-OH and the free N-terminal amine of the growing peptide chain attached to the solid support.[13][14]

This reaction does not proceed spontaneously. It requires the "activation" of the carboxylic acid to transform the hydroxyl group into a better leaving group, thereby making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine.[3][15]

A common activation method involves the use of uronium/aminium salt reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5]

The generalized mechanism proceeds as follows:

-

Activation: The coupling reagent (e.g., HBTU) reacts with the carboxylate of Fmoc-D-Dab(Boc)-OH to form a highly reactive O-acylisourea intermediate. In the presence of additives like HOBt (Hydroxybenzotriazole), this is rapidly converted to an active ester (e.g., HOBt-ester), which is less prone to side reactions like racemization.[5][14]

-

Coupling (Acylation): The free primary amine of the resin-bound peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-D-Dab(Boc)-OH active ester.[13]

-

Peptide Bond Formation: The tetrahedral intermediate collapses, expelling the leaving group (e.g., HOBt) and forming a stable amide bond. This lengthens the peptide chain by one residue.[13]

Experimental Protocols

The following is a standard protocol for a single coupling cycle of Fmoc-D-Dab(Boc)-OH during manual Fmoc-SPPS on a 0.1 mmol scale.

4.1 Materials and Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid (100-200 mesh, ~0.1 mmol loading).

-

Amino Acid: Fmoc-D-Dab(Boc)-OH.

-

Solvents: High-purity N,N-dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagent: HBTU or HATU.

-

Activation Base: N,N-diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Qualitative Monitoring: Kaiser test kit or TNBS test.

4.2 Protocol: Single Coupling Cycle

This protocol assumes the synthesis is proceeding and the N-terminal Fmoc group of the peptide-resin has just been removed.

Step 1: Resin Preparation & Swelling

-

If starting, place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[16][17]

-

If continuing a synthesis, the resin should already be swollen. Ensure the previous Fmoc deprotection step is complete.

Step 2: Fmoc Deprotection

-

Drain the solvent from the reaction vessel.

-

Add 20% piperidine in DMF (approx. 10 mL per gram of resin).[18]

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times), IPA (2 times), and finally DMF (3 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling

-

In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents, 0.3 mmol, 132 mg) and HATU (2.9 equivalents, 0.29 mmol, 110 mg) in DMF (~2 mL).

-

Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the amino acid solution. Vortex briefly. The solution may change color.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[18]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

Step 4: Washing

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (5-6 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

This guide provides a foundational understanding of Fmoc-D-Dab(Boc)-OH, its properties, mechanism, and a practical protocol for its use. Researchers should note that while this protocol is robust, optimizations may be necessary depending on the specific peptide sequence and the scale of the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. scbt.com [scbt.com]

- 9. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]

- 10. FMOC-DAB(BOC)-OH CAS#: 125238-99-5 [amp.chemicalbook.com]

- 11. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]

- 12. medkoo.com [medkoo.com]

- 13. Peptide bond - Wikipedia [en.wikipedia.org]

- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. benchchem.com [benchchem.com]

The Cornerstone of Complex Peptides: A Technical Guide to Fmoc-D-Dab-OH in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis, the incorporation of non-proteinogenic amino acids is a critical strategy for developing novel therapeutics with enhanced stability, unique conformations, and tailored biological activities. Among these, N-α-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH) stands out as a versatile and indispensable building block. This technical guide delves into the core principles of utilizing this compound in peptide synthesis, offering a comprehensive overview of its properties, detailed experimental protocols, and the strategic advantages it confers.

Core Principles: The Power of Orthogonal Protection

This compound is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid featuring a primary amine on its side chain. The utility of this compound in solid-phase peptide synthesis (SPPS) is primarily derived from its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc group, while the γ-amino group of the side chain is typically protected by the acid-labile tert-butyloxycarbonyl (Boc) group, resulting in Fmoc-D-Dab(Boc)-OH.[1]

This orthogonal protection is the linchpin of its versatility. The Fmoc group can be selectively removed with a mild base, typically piperidine, to allow for the elongation of the peptide backbone, while the Boc group remains intact.[2] Conversely, the Boc group is stable to the basic conditions of Fmoc deprotection but can be removed with a strong acid, such as trifluoroacetic acid (TFA), which is often used in the final cleavage step.[1] This allows for the selective deprotection of the side-chain amine, enabling the synthesis of branched or cyclic peptides, or for the attachment of various moieties like fluorophores, chelating agents, or cytotoxic drugs.

Data Presentation: Performance Metrics in Peptide Synthesis

While specific quantitative data for the performance of Fmoc-D-Dab(Boc)-OH can be sequence-dependent, the following table summarizes the expected performance metrics based on well-established principles of Fmoc-based SPPS and data from the synthesis of peptides containing similar D-amino acids.[3]

| Performance Metric | Expected Value | Key Considerations |

| Coupling Efficiency | >99% | Dependent on coupling reagents, reaction time, and the steric hindrance of the preceding amino acid. For hindered couplings, more potent activating agents and longer reaction times may be necessary. |

| Crude Peptide Purity | 70-90% | Influenced by the success of each coupling and deprotection step. Common impurities can include deletion sequences (if coupling is incomplete) and byproducts from side-chain reactions. |

| Final Yield | Good to Excellent | Highly dependent on the peptide length and sequence. The high stepwise efficiency of Fmoc-SPPS generally leads to good overall yields for longer peptides. |

| Common Impurities | - Deletion sequences- Incomplete Boc deprotection- Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during final cleavage | The purity of the crude peptide is influenced by the stability of the side-chain protecting group and the efficiency of its removal. The use of scavengers during cleavage is crucial to minimize side reactions.[4] |

Experimental Protocols

The following are detailed methodologies for the key steps in the incorporation of Fmoc-D-Dab(Boc)-OH into a peptide sequence via manual solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Materials: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), N,N-Dimethylformamide (DMF).

-

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Fmoc Deprotection

-

Materials: 20% piperidine in DMF.

-

Protocol:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-D-Dab(Boc)-OH

-

Materials: Fmoc-D-Dab(Boc)-OH, Coupling reagent (e.g., HBTU, HATU), N,N-Diisopropylethylamine (DIEA), DMF.

-

Protocol:

-

Activation: In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the mixture. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted. If the test is positive (blue beads), a second coupling (double coupling) with a fresh solution of activated Fmoc-D-Dab(Boc)-OH may be necessary.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Final Cleavage and Deprotection

-

Materials: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)).

-

Protocol:

-

Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the Dab side chain.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and principles in the application of this compound in peptide synthesis.

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Caption: Orthogonal Protection Strategy of Fmoc-D-Dab(Boc)-OH.

References

The Chemistry and Application of Fmoc Protecting Groups in Amino Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains.[1] Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is attributed to its unique base-lability, which facilitates an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, including its fundamental principles, detailed experimental protocols, quantitative data on synthesis and analysis, and a discussion of common challenges and mitigation strategies.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its stability under acidic and neutral conditions while being readily cleaved by mild bases, most commonly piperidine.[1] This orthogonality is pivotal in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1] The key to the Fmoc group's functionality is the fluorenyl ring system, which renders the proton at the C9 position acidic, facilitating a β-elimination reaction in the presence of a base.[3]

Fmoc Protection of Amino Acids

The introduction of the Fmoc group to the α-amino group of an amino acid is a critical first step. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] Fmoc-OSu is often preferred as it tends to minimize the formation of dipeptide byproducts.[1]

Chemical Structure of an Fmoc-Protected Amino Acid

Caption: General structure of an N-α-Fmoc-protected amino acid.

Experimental Protocol: Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the synthesis of an Fmoc-amino acid using Fmoc-OSu.

Materials:

-

Amino acid

-

Fmoc-OSu (1.05 equivalents)

-

10% aqueous sodium carbonate solution

-

Dioxane or acetone

-

Diethyl ether

-

Water

-

Stirring apparatus

-

pH meter or pH paper

Procedure:

-

Dissolution: Dissolve the amino acid in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[3]

-

Work-up: Dilute the reaction mixture with water.

-

Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.[3]

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using 1 M HCl.

-

Precipitation and Isolation: The Fmoc-amino acid will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The deprotection proceeds via a β-elimination mechanism.

Caption: Mechanism of Fmoc deprotection by piperidine.[4]

Experimental Protocol: Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide during SPPS.

Materials:

-

Fmoc-peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF

-

Shaker or vessel for agitation

Procedure:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF.

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4] Agitate the slurry for 1-3 minutes at room temperature.[4]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.

-

Monitoring (Optional but Recommended): The completion of the deprotection can be monitored using a qualitative colorimetric test such as the Kaiser test, which detects the presence of free primary amines.[4]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Fmoc chemistry is the predominant strategy for modern SPPS due to its mild deprotection conditions and compatibility with a wide range of amino acids and linkers.[2] The process involves a repetitive cycle of deprotection, washing, coupling, and washing.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is dependent on several factors, including the choice of coupling reagents, deprotection conditions, and the nature of the amino acid sequence.

Comparison of Common Coupling Reagents in Fmoc SPPS

The selection of a coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[5]

| Coupling Reagent | Class | Relative Reactivity | Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium Salt | Very High | Highly efficient, especially for hindered couplings. | Higher cost, potential for guanidinylation side reaction. |

| HBTU | Uronium/Aminium Salt | High | Widely used, good for standard couplings.[5] | Less reactive than HATU; potential for guanidinylation.[5] |

| HCTU | Uronium/Aminium Salt | Very High | Similar reactivity to HATU, often more cost-effective.[5] | Potential for side reactions similar to other uronium salts.[5] |

| PyBOP | Phosphonium Salt | High | Byproducts are non-carcinogenic; lower risk of guanidinylation.[5] | Generally lower reactivity than uronium/aminium salts.[5] |

| DIC/Oxyma | Carbodiimide/Additive | Moderate | Cost-effective, simple byproducts.[5] | Slower reaction rates; potential for dehydration of Asn/Gln.[5] |

Kinetics of Fmoc Deprotection with Different Bases

While piperidine is the standard, other bases have been investigated to address issues such as toxicity and side reactions. The rate of deprotection is dependent on the base and the specific amino acid.

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |

| Piperazine (PP) | ~80 | >95 | >99 | |

| Piperidine (PZ) | ~80 | >95 | >99 | |

| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |

| Piperazine (PP) | <40 | ~70 | >90 | |

| Piperidine (PZ) | <30 | ~60 | ~85 | |

| Data interpreted from graphical representations in the source.[1] |

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.

-

Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly problematic with proline as the second amino acid.

-

Mitigation: Use of 2-chlorotrityl chloride resin, which provides steric hindrance to reduce DKP formation.[6]

-

-

Aspartimide Formation: This can occur under both acidic and basic conditions, where the side chain of aspartic acid cyclizes to form a stable five-membered ring. This can lead to racemization and the formation of β-peptides.[7]

-

Mitigation: Addition of an agent like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to reduce aspartimide formation.[7]

-

-

Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization, particularly with sterically hindered residues.[3]

-

Mitigation: Use of coupling reagents known to suppress racemization (e.g., COMU) and careful control of base concentration and reaction times.[8]

-

-

Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection.

-

Mitigation: Use of chaotropic salts, switching to a more polar solvent like N-methylpyrrolidone (NMP), or employing microwave-assisted synthesis.[7]

-

Analytical Characterization of Fmoc-Amino Acids and Peptides

Rigorous analytical characterization is essential to ensure the quality and purity of Fmoc-protected amino acids and the final synthetic peptides.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of Fmoc-amino acids and the crude peptide product. Reversed-phase HPLC with UV detection (the fluorenyl group has a strong UV absorbance around 265-301 nm) is commonly used.[3][9]

-

Mass Spectrometry (MS): Mass spectrometry, particularly Electrospray Ionization (ESI-MS), is indispensable for confirming the molecular weight of the synthesized peptide.[10] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and identify any modifications or deletions.[11]

Physicochemical Properties of Standard Fmoc-Amino Acids

The physicochemical properties of Fmoc-amino acids are important for understanding their behavior during synthesis and purification.

| Amino Acid | 3-Letter Code | Molecular Weight (Da) of Fmoc-Derivative (approx.) | Hydropathy of Side Chain |

| Alanine | Ala | 311.3 | Hydrophobic |

| Arginine (Pbf) | Arg | 648.8 | Hydrophilic |

| Asparagine (Trt) | Asn | 596.7 | Hydrophilic |

| Aspartic acid (OtBu) | Asp | 411.5 | Hydrophilic |

| Cysteine (Trt) | Cys | 585.7 | Moderate |

| Glutamic acid (OtBu) | Glu | 425.5 | Hydrophilic |

| Glutamine (Trt) | Gln | 610.7 | Hydrophilic |

| Glycine | Gly | 297.3 | Hydrophobic |

| Histidine (Trt) | His | 619.7 | Moderate |

| Isoleucine | Ile | 353.4 | Hydrophobic |

| Leucine | Leu | 353.4 | Hydrophobic |

| Lysine (Boc) | Lys | 468.5 | Hydrophilic |

| Methionine | Met | 371.5 | Moderate |

| Phenylalanine | Phe | 387.4 | Hydrophobic |

| Proline | Pro | 337.4 | Hydrophobic |

| Serine (tBu) | Ser | 383.4 | Hydrophilic |

| Threonine (tBu) | Thr | 397.5 | Hydrophilic |

| Tryptophan (Boc) | Trp | 526.6 | Hydrophobic |

| Tyrosine (tBu) | Tyr | 459.5 | Moderate |

| Valine | Val | 339.4 | Hydrophobic |

Note: The exact molecular weight will vary slightly depending on the specific side-chain protecting group used.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a vast array of peptides. A thorough understanding of its chemistry, the nuances of protection and deprotection protocols, potential side reactions, and appropriate analytical techniques is crucial for researchers and drug development professionals to optimize synthesis strategies and obtain high-purity peptides for therapeutic and research applications. As peptide-based therapeutics continue to gain prominence, the mastery of Fmoc chemistry will remain a critical skill in the advancement of medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. mesalabs.com [mesalabs.com]

- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-Dab-OH and Its Derivatives in Peptide Synthesis

For researchers and professionals in the field of drug development and peptide chemistry, the use of non-canonical amino acids is critical for the design of novel therapeutics with enhanced stability and functionality. Among these, Diaminobutyric acid (Dab) offers a unique scaffold for the introduction of side-chain modifications. This technical guide provides an in-depth overview of Fmoc-D-Dab-OH and its protected derivatives, focusing on their physicochemical properties and their application in solid-phase peptide synthesis (SPPS).

Physicochemical Data of Fmoc-D-Dab Derivatives

The nomenclature surrounding this compound can be ambiguous. It is crucial to distinguish between the unprotected form and its commonly used side-chain protected analogues. The following table summarizes the key quantitative data for the most relevant derivatives to ensure accurate compound selection and experimental planning.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 201484-12-0 | C₁₉H₂₀N₂O₄ | 340.37 |

| This compound Hydrochloride | 161420-87-7 | C₁₉H₂₁ClN₂O₄ | 376.83 |

| Fmoc-D-Dab(Boc)-OH | 125238-99-5 | C₂₄H₂₈N₂O₆ | 440.49[1][2][3] |

| Boc-D-Dab(Fmoc)-OH | 131570-57-5 | C₂₄H₂₈N₂O₆ | 440.5[4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Dab(Boc)-OH is the most commonly utilized derivative in SPPS due to the orthogonal protection strategy it offers. The acid-labile Boc group on the side-chain amine remains intact during the base-catalyzed removal of the Nα-Fmoc group in each cycle of peptide elongation. This allows for the specific deprotection of the side chain at a later stage for further modification if required.

Standard SPPS Workflow

The incorporation of an Fmoc-protected amino acid, such as Fmoc-D-Dab(Boc)-OH, into a growing peptide chain on a solid support follows a well-established cyclical process. The diagram below illustrates the key stages of a single coupling cycle in Fmoc-based SPPS.

Experimental Protocols

The following protocols are generalized procedures for manual Fmoc-SPPS and can be adapted for automated synthesizers. Reagent equivalents are relative to the initial loading of the resin.

Resin Preparation and Swelling

-

Place the desired resin (e.g., Wang or Rink Amide resin) in a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the swollen resin.

Nα-Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.[1][5]

-

Drain the deprotection solution.

-

Repeat the treatment with a fresh 20% piperidine/DMF solution for another 10-15 minutes to ensure complete removal of the Fmoc group.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

Amino Acid Coupling

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HCTU, HBTU, or DIC/HOBt) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes, depending on the coupling reagents and the specific amino acids involved.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[5]

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Cleavage and Final Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and the resin linker. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[2]

-

Gently agitate the mixture at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides the fundamental information required for the successful application of this compound and its derivatives in peptide synthesis. Adherence to these protocols, with appropriate adjustments for specific sequences and scales, will facilitate the generation of high-quality, modified peptides for research and development.

References

The D-Configuration of Fmoc-D-Dab-OH: A Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of Fmoc-D-Dab-OH, a cornerstone building block in modern peptide chemistry. A comprehensive understanding of its stereochemistry, physicochemical properties, and incorporation into synthetic peptides is crucial for the development of novel therapeutics with enhanced stability and biological activity. This document provides detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to empower researchers in their drug discovery endeavors.

Core Concepts: The Significance of the D-Configuration

In the realm of peptide science, the stereochemistry of amino acids is of paramount importance. While L-amino acids are the canonical building blocks of naturally occurring proteins, the incorporation of their D-enantiomers, such as in this compound, offers a strategic advantage in drug design. The "D" designation in this compound refers to the absolute configuration of the alpha-carbon, which is a mirror image of the naturally occurring L-form. This seemingly subtle change has profound implications for the resulting peptide's properties.

Peptides constructed with D-amino acids exhibit significantly increased resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. Furthermore, the introduction of D-amino acids can induce unique conformational constraints on the peptide backbone, leading to novel secondary structures and potentially altered binding affinities and specificities for biological targets.

This compound, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative. The presence of two amine groups, orthogonally protected by the base-labile Fmoc group at the α-amine and the acid-labile Boc group at the γ-amine, allows for selective chemical modifications and the synthesis of complex peptide architectures, including branched and cyclic peptides.

Data Presentation: Physicochemical Properties of Fmoc-D-Dab(Boc)-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Dab(Boc)-OH is essential for its effective use in solid-phase peptide synthesis (SPPS). The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥97.0% |

| Melting Point | 123 - 140 °C[1] |

| Optical Activity | [α]20/546 −14.5±1°, c = 1% in methanol |

| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM); slightly soluble in water.[2] |

| Storage Conditions | 2-8°C |

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using a manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials and Reagents:

-

Fmoc-D-Dab(Boc)-OH

-

SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

-

Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether, cold

-

Kaiser test kit

Protocol:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (of the resin or the growing peptide chain):

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to monitor the reaction progress. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, continue the coupling for an additional hour.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Signaling Pathway and Visualization: Mechanism of Action of D-Dab Containing Antimicrobial Peptides

The D-configuration of diaminobutyric acid is a hallmark of several potent antimicrobial peptides, most notably the polymyxin class of antibiotics. These peptides are a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Their mechanism of action involves a direct interaction with the bacterial cell envelope, leading to membrane disruption and cell death.

The initial step is an electrostatic interaction between the positively charged D-Dab residues of the polymyxin and the negatively charged phosphate groups of Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. The hydrophobic tail of the polymyxin then inserts into the outer membrane, causing disorganization and increased permeability. This allows the peptide to traverse the outer membrane and access the inner cytoplasmic membrane. The interaction with the inner membrane leads to further disruption of its integrity, leakage of intracellular contents, and ultimately, bacterial cell death.

References

An In-Depth Technical Guide to N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric Acid: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid (Fmoc-D-Dab(Boc)-OH), a crucial non-proteinogenic amino acid derivative utilized in the synthesis of peptides with enhanced stability and unique functionalities. Its orthogonal protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group at the gamma-amino position, allow for selective deprotection and subsequent modification, making it an invaluable tool in the construction of complex peptide architectures.[1]

Core Features and Properties

N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid is a white powder at room temperature.[2] Its unique structure, featuring two distinct protecting groups, is central to its utility in solid-phase peptide synthesis (SPPS).[3] This arrangement allows for the selective removal of the Fmoc group to enable peptide chain elongation, while the Boc group remains intact to protect the side-chain amine. This side-chain amine can later be deprotected under acidic conditions for further functionalization, such as branching or conjugation.[1]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₈N₂O₆ | |

| Molecular Weight | 440.5 g/mol | |

| Appearance | White powder | |

| Purity | ≥ 99% (HPLC) | |

| Melting Point | 123 - 140 °C | |

| Storage Conditions | 0 - 8 °C | |

| CAS Number | 131570-57-5 |

Key Applications in Research and Development

The primary application of Fmoc-D-Dab(Boc)-OH lies in its role as a building block in peptide synthesis , particularly for the development of therapeutic peptides.[3] Its incorporation can enhance the stability and solubility of the resulting peptides.[3] Furthermore, it is employed in drug development to create novel drug candidates with improved bioavailability and targeted action.[3] The versatile nature of this compound also extends to bioconjugation , where it facilitates the attachment of biomolecules to drugs or imaging agents, and in cancer therapeutics research for the design of more selective anticancer agents.

Experimental Protocols

The following sections detail the methodologies for the key experimental procedures involving N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-D-Dab(Boc)-OH into a peptide chain via Fmoc-based SPPS follows a cyclical process of deprotection, coupling, and washing.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4][5]

-

Drain the DMF.[5]

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[4][6]

-

Agitate the mixture for 5-10 minutes at room temperature.[7]

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[7]

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the Fmoc-dibenzofulvene adduct.[6][7]

-

A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).[7]

3. Amino Acid Coupling:

-

In a separate vessel, dissolve N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid (3-5 equivalents) and a coupling activator such as Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.[7]

-

Add a coupling reagent, for example, Diisopropylcarbodiimide (DIC) (3-5 equivalents), to the amino acid solution to pre-activate it.[7]

-

Immediately add the activated amino acid solution to the resin.[7]

-

Agitate the mixture at room temperature for 1-2 hours.[7]

-

Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.[7]

4. Washing:

-

Drain the coupling solution.[7]

-

Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.[7]

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Orthogonal Deprotection of the Gamma-Amine (Boc Removal)

Once the peptide chain is fully assembled, the Boc group on the D-diaminobutyric acid side chain can be selectively removed if further functionalization is desired.

-

Suspend the peptide-resin in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v TFA/DCM).[6]

-

Shake the mixture at room temperature for 30-60 minutes.

-

Filter the resin and wash it thoroughly with DCM.[6]

-

Neutralize the resin with a solution of 5% (v/v) diisopropylethylamine (DIPEA) in DCM.[6]

Final Cleavage and Deprotection

After the complete peptide sequence is synthesized, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.[4]

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.[7]

-

Incubate at room temperature for 2-4 hours with occasional swirling.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[4]

-

Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash to obtain the final product.[7]

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involving N-alpha-Fmoc-N-gamma-Boc-D-diaminobutyric acid.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-Dab(Boc)-OH.

Caption: Orthogonal deprotection strategy of Fmoc-D-Dab(Boc)-OH.

References

Fmoc-D-Dab-OH: A Cornerstone Building Block in Advanced Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide chemistry, the strategic incorporation of non-canonical amino acids is a pivotal approach to designing therapeutic peptides with enhanced efficacy, stability, and novel functionalities. Among these specialized building blocks, N-α-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH) and its side-chain protected form, Fmoc-D-Dab(Boc)-OH, have emerged as critical reagents. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing its chemical properties, applications, and optimized experimental protocols.

Core Concepts: The Strategic Advantage of this compound

Fmoc-D-Dab(Boc)-OH is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. Its utility in solid-phase peptide synthesis (SPPS) is primarily attributed to two key features: the D-configuration of its alpha-carbon and the orthogonal protection strategy afforded by the Fmoc and Boc protecting groups.[1]

The D-configuration imparts significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2] This enhanced proteolytic stability translates to a longer in vivo half-life, a crucial attribute for peptide-based therapeutics.[3] Furthermore, the incorporation of D-amino acids can induce specific secondary structures, such as β-turns, influencing the peptide's conformational properties and its binding affinity to biological targets.[2]

The orthogonal protection scheme is central to its versatility. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation.[1] In contrast, the tert-butyloxycarbonyl (Boc) group protecting the γ-amino group of the side chain is stable to bases but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[1] This orthogonality enables selective deprotection of the side chain, opening avenues for:

-

Branched Peptide Synthesis: The γ-amino group can serve as an attachment point for another peptide chain or other molecular entities.

-

On-Resin Cyclization: Formation of lactam bridges by coupling the γ-amino group with a side-chain carboxyl group of another amino acid residue (e.g., Asp or Glu) to create cyclic peptides with constrained conformations.[4]

-

Post-Synthesis Modification: The selective deprotection of the Boc group allows for the specific labeling of the γ-amino group with reporter molecules, such as fluorescent dyes or biotin.

Quantitative Data on Peptide Synthesis Performance

The efficiency of incorporating Fmoc-D-Dab(Boc)-OH into a peptide sequence is comparable to other standard Fmoc-protected amino acids, although sequence-dependent variations can occur. High-purity Fmoc-D-Dab(Boc)-OH is crucial for achieving optimal coupling efficiencies and minimizing side reactions, ultimately leading to higher crude peptide purity and final yield.[5]

While direct head-to-head comparative studies are limited in publicly available literature, the following tables provide an extrapolated overview of expected performance based on established principles of Fmoc-SPPS.

| Parameter | Fmoc-D-Dab(Boc)-OH | Fmoc-L-Dab(Boc)-OH | Fmoc-D-Lys(Boc)-OH | Notes |

| Typical Coupling Efficiency | >99% | >99% | >99% | Highly dependent on the coupling reagent, reaction time, and the nature of the N-terminal amino acid of the growing peptide chain. |

| Crude Peptide Purity (HPLC) | 70-90% | 70-90% | 75-95% | Purity is sequence-dependent. The milder conditions of Fmoc-SPPS generally lead to fewer side products.[6] |

| Final Yield (after purification) | Good to Excellent | Good to Excellent | Good to Excellent | Final yield is highly dependent on the peptide sequence, length, and purification efficiency. For longer peptides, high stepwise coupling efficiency is critical for a good overall yield.[6] |

Table 1: Comparative Performance of Fmoc-D-Dab(Boc)-OH in SPPS.

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Key Considerations |

| HATU/HBTU | Uronium/Aminium | Very Fast | Very High | Highly efficient for sterically hindered couplings. Preferred for rapid protocols.[7] |

| PyBOP | Phosphonium Salt | Fast | High | Efficient reagent, but the byproduct (HMPA) is a suspected carcinogen. |

| DIC/OxymaPure® | Carbodiimide/Additive | Moderate | High | Cost-effective and provides good suppression of racemization. OxymaPure® is a safer alternative to HOBt.[] |

Table 2: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing a D-Dab residue.

Materials and Reagents

-

Fmoc-D-Dab(Boc)-OH

-

Rink Amide resin (or other suitable solid support)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HATU, HBTU, or DIC/OxymaPure®)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Diethyl ether, cold

Protocol 1: Standard SPPS Cycle for Fmoc-D-Dab(Boc)-OH Incorporation

This protocol outlines a single coupling cycle for adding Fmoc-D-Dab(Boc)-OH to a growing peptide chain on the solid support.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Visualization

The unique properties of this compound make it a valuable tool in the development of novel peptide therapeutics, particularly in the areas of antimicrobial and cyclic peptides.

Antimicrobial Peptides

The incorporation of D-Dab enhances the stability of antimicrobial peptides (AMPs) against bacterial proteases. The cationic nature of the diaminobutyric acid side chain at physiological pH is also crucial for the initial electrostatic interaction with the negatively charged bacterial membrane, a key step in the mechanism of action of many AMPs.

Lactam-Bridged Cyclic Peptides

Fmoc-D-Dab(Boc)-OH is instrumental in the synthesis of cyclic peptides through the formation of a lactam bridge. This is achieved by coupling the deprotected γ-amino group of a D-Dab residue with the side-chain carboxyl group of an Asp or Glu residue within the same peptide sequence. This cyclization imparts conformational rigidity, which can lead to increased receptor binding affinity and selectivity.[4]

Peptide Drug Discovery Workflow

The synthesis of novel peptides using building blocks like this compound is a critical step in the broader drug discovery and development pipeline.

Conclusion

This compound and its side-chain protected derivatives are indispensable tools in modern peptide chemistry. Their ability to confer proteolytic resistance, modulate peptide conformation, and serve as a versatile scaffold for branched and cyclic peptide synthesis makes them highly valuable for the development of next-generation peptide therapeutics. A thorough understanding of their chemical properties and the optimization of their incorporation into peptide sequences are key to unlocking their full potential in drug discovery and biomedical research. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this powerful building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

Fmoc-D-Dab-OH: A Comprehensive Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-2,4-diaminobutyric acid hydrochloride (Fmoc-D-Dab-OH) is a non-proteinogenic amino acid derivative that has become an indispensable tool in modern biochemical research and drug discovery. Its unique structural features, including the D-configuration of the chiral center and a reactive primary amine on its side chain, offer strategic advantages for the synthesis of novel peptides and peptidomimetics with enhanced biological properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the side-chain amine provides a versatile handle for a wide array of chemical modifications.

This technical guide provides an in-depth overview of the general applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate its effective utilization in the laboratory.

Core Applications in Biochemical Research

The versatility of this compound stems from its utility as a multifunctional building block in peptide chemistry. The primary applications include:

-

Synthesis of Peptides with Enhanced Proteolytic Stability: The incorporation of D-amino acids, such as D-Dab, into peptide sequences renders them resistant to degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased stability is crucial for the development of peptide-based therapeutics with improved in vivo half-lives.[1]

-

Construction of Branched and Cyclic Peptides: The side-chain amine of D-Dab serves as a convenient point for chain branching or cyclization.[3] By employing orthogonal protecting groups on the side chain, such as tert-butyloxycarbonyl (Boc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde), selective deprotection and subsequent elongation or intramolecular cyclization can be achieved.[4] These complex peptide architectures are often associated with enhanced receptor binding affinity and specificity.

-

Development of Antimicrobial Peptides (AMPs): The cationic nature of the diaminobutyric acid side chain at physiological pH is a key feature in many antimicrobial peptides.[5] These peptides often exert their activity by disrupting the integrity of bacterial cell membranes. The D-configuration can further enhance their efficacy by increasing their resistance to bacterial proteases.[2]

-

Creation of Peptide-Drug Conjugates (PDCs) and Bioconjugates: The side-chain amine of D-Dab provides a nucleophilic handle for the attachment of various molecules, including small molecule drugs, fluorescent probes, or biotin tags.[6] This enables the targeted delivery of cytotoxic agents to cancer cells or the development of diagnostic tools for studying biological processes.

Data Presentation: A Comparative Analysis

The choice of protecting group for the side chain of this compound is critical for the successful synthesis of the target peptide. The following table summarizes a comparative analysis of crude peptide purity and overall yield for a model hexapeptide synthesized using different protected L-Dab derivatives, which provides valuable insights applicable to D-Dab synthesis.

| Fmoc-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Product (%) | Notes |

| Fmoc-L-Dab(Me,Ns)-OH | 92 | 85 | <1 (Unidentified) | The nosyl (Ns) group offers orthogonal protection but requires specific deprotection conditions. |

| Fmoc-L-Dab(Boc)-OH | 85 | 78 | 3 (Acylation of Dab side chain) | The Boc group is acid-labile and can be removed during the final cleavage step. |

| Fmoc-L-Dab(Mtt)-OH | 82 | 75 | 5 (Premature Mtt deprotection) | The Mtt group is highly acid-labile and can be selectively removed on-resin. |

| Fmoc-L-Dab(Alloc)-OH | 88 | 80 | 2 (Incomplete deprotection) | The Alloc group is removed by palladium catalysis, offering excellent orthogonality. |

Data adapted from a comparative study on L-Dab derivatives, which is illustrative of the trends expected for D-Dab derivatives.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Dab(Boc)-OH

This protocol outlines the manual incorporation of an Fmoc-D-Dab(Boc)-OH residue into a peptide chain on a Rink Amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-D-Dab(Boc)-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Side-Chain Deprotection and Modification

This protocol describes the selective removal of the ivDde protecting group from a D-Dab residue and subsequent labeling with a fluorescent dye.

Materials:

-

Peptide-resin containing an Fmoc-D-Dab(ivDde)-OH residue

-

2% (v/v) Hydrazine in DMF

-

Fluorescent dye with a carboxylic acid handle (e.g., 5(6)-Carboxyfluorescein)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

DMF, DCM

Procedure:

-

ivDde Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 2% hydrazine in DMF for 3 minutes.

-

Drain and repeat the hydrazine treatment twice.

-

Wash the resin thoroughly with DMF.

-

-

Fluorescent Labeling:

-

In a separate vessel, dissolve the carboxy-fluorescein (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

-

Add the activated dye solution to the resin.

-

Agitate for 4-6 hours at room temperature.

-

Drain and wash the resin with DMF and DCM.

-

-

Cleavage and Purification: Proceed with the cleavage and purification as described in Protocol 1.

Mandatory Visualizations

Logical Relationships and Workflows

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Experimental workflow for on-resin side-chain modification of a D-Dab containing peptide.

Signaling Pathways

Caption: Simplified mechanism of action for antimicrobial peptides containing D-Dab.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and biologically active peptides. Its strategic incorporation allows for the enhancement of proteolytic stability, the creation of unique peptide architectures, and the development of targeted therapeutics and diagnostic agents. By understanding the principles of its application and optimizing experimental protocols, researchers can effectively leverage this compound to advance the frontiers of biochemical research and drug discovery.

References

- 1. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Dab-OH Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides for research, therapeutic, and diagnostic applications. This protocol provides a detailed, step-by-step guide for the incorporation of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) into a peptide sequence. The inclusion of D-amino acids like D-Dab can significantly enhance peptide stability against proteolytic degradation.

To prevent unwanted side-chain reactions and peptide branching, the γ-amino group of D-Dab must be protected with a group that is orthogonal to the acid-labile side-chain protecting groups of other amino acids and the base-labile α-amino Fmoc group. The most common strategy, and the one detailed herein, is the use of a tert-butyloxycarbonyl (Boc) group for the side-chain protection. Therefore, the building block used throughout this protocol is Fmoc-D-Dab(Boc)-OH .

Experimental Protocols